molecular formula C8H10BrClN2 B139385 2-(2-Bromophenyl)ethanimidamide hydrochloride CAS No. 127813-37-0

2-(2-Bromophenyl)ethanimidamide hydrochloride

Cat. No.: B139385
CAS No.: 127813-37-0
M. Wt: 249.53 g/mol
InChI Key: GTVFCTLUZMPIJI-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)ethanimidamide hydrochloride is a substituted acetamidine derivative of interest in organic and medicinal chemistry research. As an amidine, this compound serves as a versatile and valuable synthon, particularly in the construction of nitrogen-containing heterocycles . Its structure, featuring a reactive amidine group adjacent to a 2-bromophenyl ring, makes it a suitable precursor for synthesizing more complex molecular architectures, such as quinazoline and quinazolinone scaffolds . Quinazoline derivatives are a significant class of heterocyclic compounds with a wide spectrum of documented biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . Several drugs based on the quinazoline core, such as Erlotinib and Gefitinib, have been approved for clinical use . Researchers can utilize this compound to develop novel analogues for screening against various biological targets. The synthesis of amidine hydrochlorides like this one often follows the Pinner reaction, where the corresponding nitrile undergoes condensation with an alcohol in the presence of hydrogen chloride, followed by treatment with ammonia . The bromophenyl substituent offers a site for further functionalization via modern cross-coupling methodologies, such as Suzuki or Heck reactions, allowing for significant structural diversification. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-bromophenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVFCTLUZMPIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=N)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561326
Record name (2-Bromophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127813-37-0
Record name (2-Bromophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloral Hydrate and Hydroxylamine-Mediated Route

This method, derived from indole synthesis protocols, begins with the condensation of 2-bromoaniline and chloral hydrate in the presence of hydroxylamine hydrochloride. The reaction proceeds via the formation of N-(2-bromophenyl)-2-(hydroxyimino)acetamide , a key intermediate, which is subsequently reduced and functionalized to yield the target amidine hydrochloride.

Intermediate Synthesis

Reaction Conditions :

  • Step 1 : Chloral hydrate (30.2 mmol) and sodium sulfate (246 mmol) are dissolved in water (70 mL) at 35°C.

  • Step 2 : 2-Bromoaniline (27.6 mmol) in aqueous HCl is added, followed by hydroxylamine hydrochloride (87.8 mmol) in water.

  • Step 3 : The mixture is heated at 85°C for 3 hours, yielding N-(2-bromophenyl)-2-(hydroxyimino)acetamide (86% yield).

Critical Analysis :
The hydroxyimino group (–N–OH) in the intermediate serves as a precursor for further functionalization. Reduction using catalytic hydrogenation or sodium borohydride converts this group to a primary amine (–NH2), forming N-(2-bromophenyl)-2-aminoacetamide . Subsequent treatment with hydrochloric acid and ammonia under controlled conditions facilitates the conversion to the amidine hydrochloride via a Pinner-like mechanism.

Challenges and Optimizations

  • Byproduct Formation : The use of concentrated sulfuric acid in later stages risks sulfonation side reactions. Substituting milder acids (e.g., HCl) improves selectivity.

  • Yield Enhancement : Recrystallization from methanol increases purity to >99%, as demonstrated in analogous syntheses.

HMTA-Mediated Amination and Acylation Pathway

Adapted from patented processes for aminoethanone derivatives, this route emphasizes the use of HMTA to generate amino intermediates efficiently.

Key Synthetic Steps

Step 1: HMTA-Mediated Amination

  • Reactants : 1-(2-bromophenyl)-2-bromoethanone (analogous to the dimethoxyphenyl derivative in) and HMTA.

  • Solvent System : THF-water (3:1 v/v) at 35°C for 30 minutes.

  • Outcome : Rapid formation of 1-(2-bromophenyl)-2-aminoethanone hydrochloride (99% purity after acetone wash).

Step 2: Acylation and Functionalization

  • Reagents : Chloroacetyl chloride, sodium acetate in acetone-water.

  • Conditions : 0°C, pH 5, yielding 2-chloro-N-(1-(2-bromophenyl)-2-oxoethyl)acetamide .

  • Azidation and Reduction : Sodium azide introduces an azide group, followed by sodium borohydride reduction to form the primary amine and subsequent stannous chloride-mediated azide reduction to yield the amidine.

Table 1: Comparative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)Source
HMTA AminationTHF-H2O, 35°C, 30 min8699
Hydroxyimino FormationH2O, 85°C, 3 h8695
AcylationChloroacetyl chloride, 0°C, pH 59298

Mechanistic Insights and Reaction Dynamics

Solvent Effects on Reaction Kinetics

The THF-water system in HMTA-mediated reactions accelerates amination by 80% compared to traditional solvents (e.g., dichloromethane), reducing reaction times from 24 hours to 30 minutes. This is attributed to improved solubility of HMTA and enhanced nucleophilic attack on the bromoethanone substrate.

Role of pH in Acylation

Maintaining pH 5 during chloroacetyl chloride addition prevents premature hydrolysis of the acyl chloride, ensuring high acylation efficiency (92% yield).

Scalability and Industrial Relevance

Large-Scale Production Considerations

  • Raw Material Costs : HMTA is cost-effective ($0.50/g) compared to specialized reducing agents.

  • Waste Management : Aqueous workup steps minimize organic solvent waste, aligning with green chemistry principles.

Comparative Cost Analysis

MethodCost per Kilogram ($)Yield (%)Scalability
HMTA-Mediated1,20086High
Hydroxylamine Route1,80047Moderate

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Ethanimidamide Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituent(s) Melting Point (°C) Purity/Availability
2-(2-Bromophenyl)ethanimidamide HCl 127813-37-0 C₈H₁₀BrClN₂ 249.54 2-Bromophenyl Not reported Available from suppliers
2-(4-Bromophenyl)ethanimidamide HCl 6487-97-4 C₈H₁₀BrClN₂ 249.54 4-Bromophenyl Not reported Limited commercial data
2-(2,6-Dichlorophenyl)ethanimidamide HCl 175276-76-3 C₈H₈Cl₂N₂·HCl 239.52 2,6-Dichlorophenyl 323–325 97% purity
2-(Phenylthio)ethanimidamide HCl 84544-86-5 C₈H₁₀N₂S·HCl 202.70 Phenylthio 175–177 97% purity
2-(4-Ethoxyphenoxy)ethanimidamide HCl 1156622-81-9 C₁₀H₁₄N₂O₂·HCl 242.70 4-Ethoxyphenoxy Not reported 95% purity
2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide HCl - C₁₀H₁₃N₃·HCl 218.70 2,3-Dihydroindol-1-yl Not reported High-purity grades
Acetamidine HCl 124-42-5 C₂H₇N₂·HCl 94.55 None (aliphatic) Not reported Basic structure

Key Findings and Analysis

This positional difference may influence binding interactions in biological systems. The 2,6-dichlorophenyl derivative (CAS: 175276-76-3) exhibits a significantly higher melting point (323–325°C) than other analogs, suggesting enhanced crystallinity and stability due to symmetrical halogen substitution.

Electronic Effects: The phenylthio group (CAS: 84544-86-5) introduces a sulfur atom, which is less electronegative than bromine or chlorine. This may increase lipophilicity and alter redox properties.

The indole-containing analog (C₁₀H₁₃N₃·HCl) shares structural motifs with bioactive alkaloids, suggesting possible neurological or antimicrobial applications.

Synthesis and Availability :

  • Many analogs, including the target compound, are available in high purity (≥95%), facilitating their use in pharmaceutical research.
  • The dichlorophenyl derivative’s synthesis (58–93% yield for similar compounds) underscores the efficiency of hydroxylamine-based routes for ethanimidamide derivatives.

Biological Activity

2-(2-Bromophenyl)ethanimidamide hydrochloride, with the molecular formula C8_8H9_9BrN2_2·HCl and CAS number 127813-37-0, is an organic compound notable for its diverse biological activities and potential applications in pharmaceutical research. This compound is characterized by a bromine atom attached to the phenyl ring, which influences its reactivity and biological interactions.

The synthesis of this compound typically involves the reaction of 2-bromobenzonitrile with ethylenediamine, followed by treatment with hydrochloric acid to yield the hydrochloride salt. The reaction conditions usually include the use of solvents like ethanol or methanol, often requiring heat to enhance the reaction efficiency .

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances binding affinity, which can modulate the activity of these targets. This modulation is crucial in various cellular processes, potentially affecting signaling pathways involved in inflammation and immune responses .

Pharmacological Applications

Research indicates that this compound may serve as a valuable tool in studying various biological processes:

  • Antagonistic Effects : Studies have shown that compounds similar to 2-(2-Bromophenyl)ethanimidamide can act as antagonists in calcium signaling pathways, particularly involving nicotinic acid adenine dinucleotide phosphate (NAADP). This signaling pathway is significant in conditions such as multiple sclerosis and cardiovascular diseases .
  • Inhibition of T Cell Activation : In an experimental autoimmune encephalomyelitis (EAE) model, treatment with this compound resulted in a reduced activation of T cells, indicating its potential role in modulating autoimmune responses. The findings suggest that it could decrease symptoms associated with EAE by inhibiting T cell reactivation .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that while high concentrations (up to 500 μM) do not significantly affect resting T cells, the compound selectively impacts proliferating T cells, suggesting a targeted therapeutic approach .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated ethanimidamides:

Compound NameStructureBiological Activity
2-(2-Chlorophenyl)ethanimidamide hydrochlorideStructureModerate antagonistic effects
2-(2-Fluorophenyl)ethanimidamide hydrochlorideStructureLower binding affinity
2-(2-Iodophenyl)ethanimidamide hydrochlorideStructureEnhanced reactivity but less specificity

This table illustrates that the brominated variant exhibits unique properties due to its specific halogen substitution, which can influence both chemical reactivity and biological interaction profiles.

Case Studies

Several studies have explored the implications of using this compound in clinical settings:

  • Multiple Sclerosis Research : In a controlled study involving EAE models, researchers noted that treatment with this compound led to a significant reduction in clinical symptoms and inflammatory cell infiltration in the central nervous system (CNS), underscoring its potential as a therapeutic agent for autoimmune diseases .
  • Cardiovascular Applications : Investigations into the modulation of calcium signaling pathways have highlighted the compound's potential utility in treating cardiac arrhythmias by targeting NAADP-mediated signaling mechanisms .

Q & A

Q. Q1. What are the standard synthetic routes for 2-(2-Bromophenyl)ethanimidamide hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a brominated aryl precursor with ethanimidamide derivatives. Key steps include:

  • Bromophenyl Precursor Preparation : Reacting 2-bromobenzaldehyde with hydroxylamine to form an oxime, followed by reduction to the amine intermediate.
  • Ethanimidamide Coupling : Reacting the amine with cyanamide under acidic conditions to form the ethanimidamide backbone.
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) improves purity (>95%) .
  • Yield Optimization : Continuous flow reactors can enhance reaction efficiency and reduce side products .

Q. Q2. How is this compound characterized structurally and quantitatively?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bromophenyl moiety (δ 7.2–7.8 ppm for aromatic protons) and ethanimidamide group (δ 2.5–3.5 ppm for methylene) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 249.535 (C8_8H10_{10}BrClN2_2) .
  • Elemental Analysis : Matches calculated values for C (38.50%), H (4.03%), N (11.23%) .

Q. Q3. What stability considerations are critical for storing this compound?

Methodological Answer:

  • Moisture Sensitivity : Store in desiccators under inert gas (argon/nitrogen) to prevent hydrolysis of the ethanimidamide group .
  • Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles to prevent decomposition .

Advanced Research Questions

Q. Q4. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom at the ortho-position enables:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed reactions with boronic acids to form biaryl derivatives (e.g., for drug discovery). Optimal conditions: Pd(PPh3_3)4_4, Na2_2CO3_3, DMF/H2_2O (80°C, 12 h) .
  • Competing Pathways : Steric hindrance from the ortho-bromine may reduce reaction rates compared to para-substituted analogs. Kinetic studies using HPLC-MS track intermediate formation .

Q. Q5. What computational models predict the biological activity of this compound?

Methodological Answer:

  • Docking Studies : Molecular docking with enzymes (e.g., kinases) identifies potential binding pockets. The bromophenyl group shows hydrophobic interactions with nonpolar residues, while the ethanimidamide moiety forms hydrogen bonds .
  • QSAR Models : Hammett constants (σmeta_{meta} = 0.39 for Br) correlate with electron-withdrawing effects, predicting enhanced inhibitory potency against oxidoreductases .

Q. Q6. How does this compound interact with cellular targets in neuropharmacology studies?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement experiments (e.g., 3^3H-labeled ligands for serotonin receptors) quantify IC50_{50} values. The compound shows moderate affinity for 5-HT2A_{2A} receptors (IC50_{50} ~5 µM) .
  • In Vivo Neuroprotection : Administered in rodent models of Parkinson’s disease (1–10 mg/kg, intraperitoneal). HPLC-ECD measures dopamine levels post-treatment to assess efficacy .

Data Contradictions and Resolution

Q. Q7. Discrepancies in reported enzyme inhibition values for ethanimidamide derivatives: How to resolve them?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., pH, cofactors). For example, conflicting IC50_{50} values for NADPH oxidase inhibition may arise from differences in enzyme isoforms (NOX1 vs. NOX2) .
  • Structural Analog Comparison : The bromophenyl derivative exhibits 2–3× lower potency than methoxy-substituted analogs due to reduced electron-donating capacity .

Comparative Studies

Q. Q8. How do structural analogs of this compound differ in pharmacokinetic properties?

Methodological Answer:

  • LogP Analysis : The bromine substituent increases lipophilicity (LogP = 2.1) compared to chloro (LogP = 1.8) or methoxy (LogP = 1.2) analogs, enhancing blood-brain barrier permeability .
  • Metabolic Stability : Microsomal assays (human liver microsomes, 1 mg/mL) show t1/2_{1/2} = 45 min, with CYP3A4-mediated N-dealkylation as the primary metabolic pathway .

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